Meta-Nitro Substitution Shifts the Third Macroscopic pKa by ~0.7 Log Units Relative to the Para-Nitro Isomer
In a head-to-head potentiometric and spectrophotometric study of bis-acylthiourea derivatives that embed the 3-nitrobenzamide and 4-nitrobenzamide pharmacophores, the compound bearing the 3-nitrobenzamide unit (compound 6) consistently displayed a lower third macroscopic pKa than its 4-nitro counterpart (compound 5). Spectrophotometrically, pKa3 for the 3-nitro derivative was 11.82 ± 0.02 versus 12.30 ± 0.08 for the 4-nitro analog; potentiometric titration gave pKa3 values of 11.17 ± 0.06 (3-nitro) and 12.11 ± 0.06 (4-nitro) [1]. The ~0.5–0.7 unit difference translates to a roughly 3–5× higher concentration of the deprotonated thiolate/enolate species for the 3-nitro congener at pH values near neutrality, which is directly relevant to nucleophilic reactivity and metal-chelation efficiency.
| Evidence Dimension | Third macroscopic acid dissociation constant (pKa3) of bis-acylthiourea derivatives containing 3-nitrobenzamide vs. 4-nitrobenzamide units |
|---|---|
| Target Compound Data | pKa3 (spectrophotometric) = 11.82 ± 0.02; pKa3 (potentiometric) = 11.17 ± 0.06 |
| Comparator Or Baseline | 4-nitrobenzamide analog: pKa3 (spectrophotometric) = 12.30 ± 0.08; pKa3 (potentiometric) = 12.11 ± 0.06 |
| Quantified Difference | ΔpKa3 ≈ 0.48 (spectrophotometric) to 0.94 (potentiometric); factor ~3–9 in deprotonated species concentration |
| Conditions | 50% (v/v) DMSO–water, 0.1 M NaCl ionic strength, 25 ± 0.1 °C; HYPERQUAD and HypSpec computational analysis |
Why This Matters
A 0.5–0.9 unit pKa shift directly controls the fraction of deprotonated thiourea species available for metal coordination or nucleophilic catalysis, making the 3-nitro isomer functionally distinct from the 4-nitro isomer in any pH-dependent application.
- [1] Efeoğlu, Ç., Tiken, Ş., Sari, H., & Nural, Y. (2023). Synthesis and Determination of Acid Dissociation Constants of Bis-Acyl Thiourea Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 837–846. View Source
